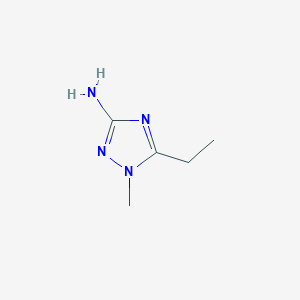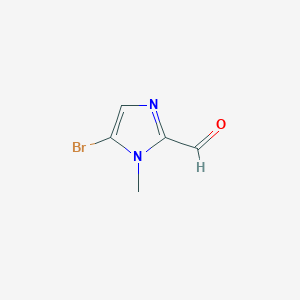
5-乙氧基-6-甲基吡啶-2-胺
描述
5-Ethoxy-6-methylpyridin-2-amine, also known as EMA, is an organic compound that has a wide range of applications in both scientific research and industry. It is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its ring structure. It is a colorless, crystalline solid with a melting point of 166-167°C and a boiling point of 270°C. EMA has been extensively studied in the past few decades and has been found to have a variety of uses in both the laboratory and in industry.
科学研究应用
化学合成和中间体
溴衍生物的胺化反应:对吡啶的溴衍生物进行胺化研究,涉及类似于5-乙氧基-6-甲基吡啶-2-胺的化合物,表明这些反应可以产生各种基于吡啶的化合物。这在合成化学中对于创造多样的分子结构具有重要意义 (Pieterse & Hertog, 2010)。
还原胺化反应:类似于5-乙氧基-6-甲基吡啶-2-胺的化合物已被用于还原胺化过程,特别是与硼烷络合物一起,有效地将酮和醛转化为胺(Burkhardt & Coleridge, 2008)。
氨基醛的形成:类似于5-乙氧基-6-甲基吡啶-2-胺的化合物已被用于通过Pummerer重排反应形成氨基醛,这是一种重新构造分子的化学反应(Rakhit, Georges, & Bagli, 1979)。
生物应用
- HIV-1抑制剂的合成:吡啶的衍生物,包括5-乙氧基-6-甲基吡啶-2-胺,已被合成并测试其对HIV-1的潜在抑制作用,展示了该化合物在药物化学中的相关性(Larsen, Zahran, Pedersen, & Nielsen, 1999)。
新化合物合成
吡啶衍生物的合成:使用交叉偶联反应合成了类似于5-乙氧基-6-甲基吡啶-2-胺的吡啶衍生物。这些衍生物在药理学和材料科学等各个领域的潜在应用中具有重要意义(Ahmad et al., 2017)。
荧光探针的开发:探索了5-乙氧基-6-甲基吡啶-2-胺的衍生物用于开发高亲和力比色荧光探针,这对于生物成像和分子诊断至关重要(Hagimori et al., 2022)。
安全和危害
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Ethoxy-6-methylpyridin-2-amine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant . The compound’s skin permeation is low .
Result of Action
As a potential reagent in Suzuki–Miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules .
生化分析
Biochemical Properties
5-Ethoxy-6-methylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions involves the binding of 5-Ethoxy-6-methylpyridin-2-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 5-Ethoxy-6-methylpyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Ethoxy-6-methylpyridin-2-amine has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, 5-Ethoxy-6-methylpyridin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 5-Ethoxy-6-methylpyridin-2-amine can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Ethoxy-6-methylpyridin-2-amine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 5-Ethoxy-6-methylpyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 5-Ethoxy-6-methylpyridin-2-amine can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 5-Ethoxy-6-methylpyridin-2-amine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be beneficial for certain therapeutic applications . At high doses, 5-Ethoxy-6-methylpyridin-2-amine can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
5-Ethoxy-6-methylpyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, 5-Ethoxy-6-methylpyridin-2-amine can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 5-Ethoxy-6-methylpyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, 5-Ethoxy-6-methylpyridin-2-amine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Ethoxy-6-methylpyridin-2-amine is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing 5-Ethoxy-6-methylpyridin-2-amine to specific compartments or organelles within the cell . These localization patterns can influence its biological activity and the overall cellular response to the compound .
属性
IUPAC Name |
5-ethoxy-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATUATIMONERQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512121 | |
| Record name | 5-Ethoxy-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73101-79-8 | |
| Record name | 5-Ethoxy-6-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethoxy-6-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)


![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)


![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)




